N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the indazole ring, along with other functional groups, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted nitrobenzenes.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving amines and α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the indazole and pyrrolidine intermediates through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways. For example, it may inhibit kinases or proteases that play a role in cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1-phenyl-1H-indazole and 3-amino-1H-indazole share the indazole core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and N-substituted pyrrolidines have structural similarities and are used in medicinal chemistry.
Uniqueness
N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the indazole and pyrrolidine moieties, along with the specific functional groups that confer distinct biological activities. This unique structure allows for targeted interactions with molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C20H18FN5O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18FN5O3/c1-11(27)22-13-5-7-14(8-6-13)23-20(29)12-9-17(28)26(10-12)19-18-15(21)3-2-4-16(18)24-25-19/h2-8,12H,9-10H2,1H3,(H,22,27)(H,23,29)(H,24,25) |
InChI Key |
HDCDSWSFIPGPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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